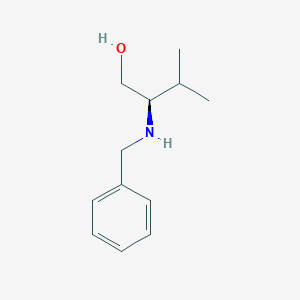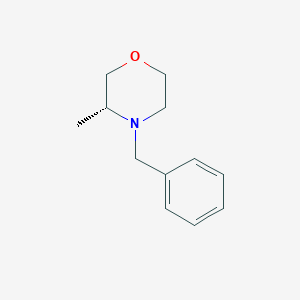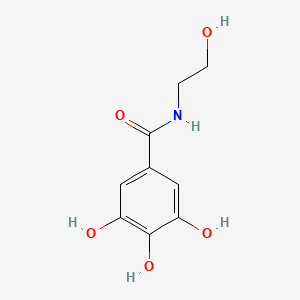
2-(4-Ethylcyclohexyl)propanoic acid
Descripción general
Descripción
“2-(4-Ethylcyclohexyl)propanoic acid” is an organic compound with the molecular formula C11H20O2 . It is a derivative of propanoic acid, where an ethylcyclohexyl group is attached to the second carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with an ethylcyclohexyl group attached to the second carbon atom . The exact 3D structure and conformation would require further analysis, such as X-ray crystallography or NMR spectroscopy.Mecanismo De Acción
Target of Action
2-(4-Ethylcyclohexyl)propanoic acid is a derivative of propanoic acid . Propanoic acid and its derivatives are generally used as antimicrobial agents, anti-inflammatory agents, herbicides, and artificial flavors in diverse industrial applications . .
Mode of Action
It is known that propanoic acid, a related compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
Propionic acid, a related compound, is produced via biological pathways using propionibacterium and some anaerobic bacteria . It’s plausible that this compound may also affect similar pathways.
Pharmacokinetics
It is known that propionic acid derivatives, such as ibuprofen, have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
It is known that propionic acid and its derivatives have antimicrobial and anti-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is a derivative of propanoic acid , which is involved in various biochemical reactions. Propanoic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . It is generally used as an anti-microbial and anti-inflammatory agent
Cellular Effects
Propionic acid, a related compound, has been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast
Molecular Mechanism
The molecular mechanism of action of 2-(4-Ethylcyclohexyl)propanoic acid is currently unknown. Propionic acid, a related compound, has been shown to pass through a cell membrane into the cytoplasm in its non-dissociated form. Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Temporal Effects in Laboratory Settings
It is known that the compound is a derivative of propanoic acid , which has been shown to have long-term effects on cellular function
Metabolic Pathways
It is known that the compound is a derivative of propanoic acid , which can be produced via various metabolic pathways, including fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Propiedades
IUPAC Name |
2-(4-ethylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQJFSJZJASQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


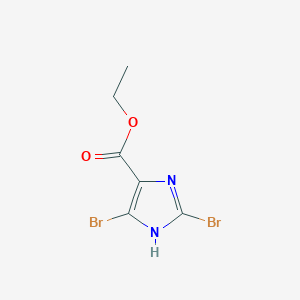



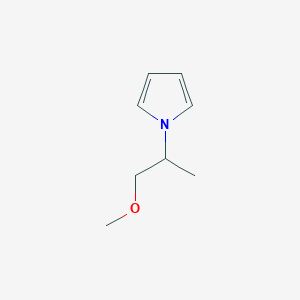
![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)

